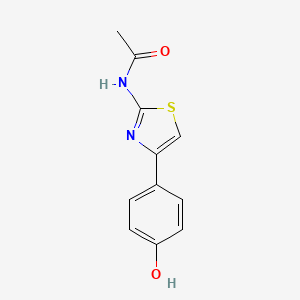

2-Acetamido-4-(4-hydroxyphenyl)thiazole

Overview

Description

“2-Acetamido-4-(4-hydroxyphenyl)thiazole” is a chemical compound with the empirical formula C11H10N2O2S . It has a molecular weight of 234.27 . This compound is solid in form .

Synthesis Analysis

While specific synthesis methods for “2-Acetamido-4-(4-hydroxyphenyl)thiazole” were not found, related compounds such as N-(substituted Phenyl)-2-chloroacetamides have been synthesized and studied for their antimicrobial potential . Another study synthesized a series of novel ethyl 4‐(methyl or trifluoromethyl)‐2‐(2‐(substituted phenoxy)acetamido)thiazole‐5‐carboxylates .

Molecular Structure Analysis

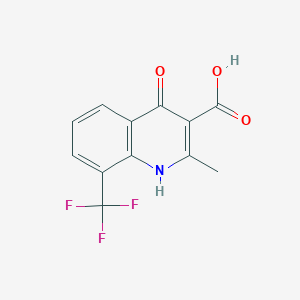

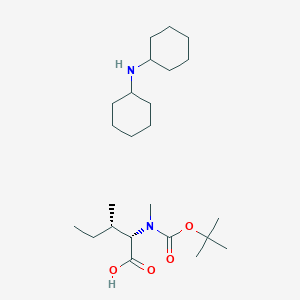

The molecular structure of “2-Acetamido-4-(4-hydroxyphenyl)thiazole” includes a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI string is 1S/C11H10N2O2S/c1-7(14)12-11-13-9(6-16-11)8-4-2-3-5-10(8)15/h2-6,15H,1H3,(H,12,13,14) .

Physical And Chemical Properties Analysis

“2-Acetamido-4-(4-hydroxyphenyl)thiazole” is a solid compound . It has a molecular weight of 234.28 g/mol, and its exact mass and monoisotopic mass are 234.04629874 g/mol . The compound has a topological polar surface area of 90.5 Ų .

Scientific Research Applications

Pharmaceutical Applications

“N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide” is a target molecule for many industries that produce chemicals for pharmaceutical applications . It’s commonly named paracetamol or acetaminophen .

Synthesis Process

The industrial processes to produce this compound usually involve multistep procedures with low overall yield and/or severe drawbacks and problems in terms of sustainability .

One-Pot Synthesis

A one-pot synthesis is proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes . This reaction usually leads to a mixture of different products, but when carried out in dilute acetic acid as a solvent, the [PdCl2 (dppb)] catalyst precursor leads in one pot to N- (4-hydroxyphenyl)acetamide .

Selectivity in Synthesis

The selectivity towards the possible products strongly depends on the ligands on the Pd (II)-catalyst, but also by the nature of the solvent . Under optimized reaction conditions, it was possible to produce N- (4-hydroxyphenyl)acetamide with a 85 mol % of selectivity in ca. 5 h .

Homogeneous Catalysis

This compound is involved in homogeneous catalysis, specifically in the palladium catalyst carbonylation of nitrobenzene .

Biological Activities

Thiazoles, which include the compound , are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mechanism of Action

Target of Action

N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide, also known as 2-Acetamido-4-(4-hydroxyphenyl)thiazole, is a compound that belongs to the class of thiazoles . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives can inhibit the biosynthesis of certain bacterial lipids, contributing to their antimicrobial activity .

Biochemical Pathways

It is known that thiazole derivatives can affect various biochemical pathways depending on their specific biological activity . For example, some thiazole derivatives can inhibit the biosynthesis of certain bacterial lipids, affecting the bacterial cell wall synthesis pathway .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Safety and Hazards

“2-Acetamido-4-(4-hydroxyphenyl)thiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

Future Directions

properties

IUPAC Name |

N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7(14)12-11-13-10(6-16-11)8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUWPBGOUVNUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60802603 | |

| Record name | N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60802603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64309-02-0 | |

| Record name | N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60802603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64309-02-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B3276426.png)

![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/structure/B3276448.png)